molecular formula C21H22F2N4O B10950478 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide

2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide

Cat. No.: B10950478
M. Wt: 384.4 g/mol
InChI Key: URQHTEIEBBQNFD-UHFFFAOYSA-N
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Description

2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl and difluoromethyl groups. The final step involves the acylation of the pyrazole derivative with N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide under controlled conditions. Common reagents used in these reactions include cyclopropyl bromide, difluoromethyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. This may include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenated solvents and nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide
  • 2-[3-cyclopropyl-5-(methyl)-1H-pyrazol-1-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide

Uniqueness

2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H22F2N4O

Molecular Weight

384.4 g/mol

IUPAC Name

2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]-N-[1-(4-pyrrol-1-ylphenyl)ethyl]acetamide

InChI

InChI=1S/C21H22F2N4O/c1-14(15-6-8-17(9-7-15)26-10-2-3-11-26)24-20(28)13-27-19(21(22)23)12-18(25-27)16-4-5-16/h2-3,6-12,14,16,21H,4-5,13H2,1H3,(H,24,28)

InChI Key

URQHTEIEBBQNFD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CC=C2)NC(=O)CN3C(=CC(=N3)C4CC4)C(F)F

Origin of Product

United States

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